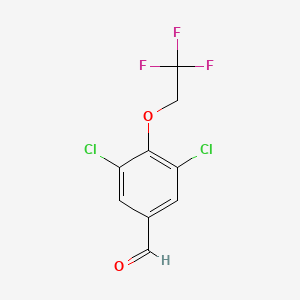

3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde

Description

3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde is an organic compound characterized by the presence of dichloro and trifluoroethoxy groups attached to a benzaldehyde core

Properties

IUPAC Name |

3,5-dichloro-4-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3O2/c10-6-1-5(3-15)2-7(11)8(6)16-4-9(12,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQWCMOHSNIWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCC(F)(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 2,2,2-trifluoroethanol as the primary starting materials.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water.

Catalysts: A suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), is used to facilitate the reaction.

Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde may involve:

Large-Scale Reactors: The use of large-scale reactors to handle the bulk quantities of starting materials.

Optimized Conditions: Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The dichloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzoic acid.

Reduction: 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde exhibits significant biological activity:

- Enzyme Inhibition:

- The compound can inhibit specific bacterial virulence factors by interfering with their secretion systems. The trifluoroethoxy group enhances binding affinity to enzymes.

- Antimicrobial Properties:

- Preliminary studies suggest potential antimicrobial activity against various pathogens. The dichloro substituents may alter membrane permeability in bacteria.

Scientific Research Applications

The compound is utilized in several scientific fields:

-

Medicinal Chemistry:

- As an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Investigated for its potential as an enzyme inhibitor.

-

Chemical Research:

- Used in the study of protein-ligand interactions.

- Serves as a precursor in the synthesis of more complex organic molecules.

-

Industrial Applications:

- Employed in the production of specialty chemicals due to its unique properties.

Case Study 1: Enzyme Inhibition

A study examined the inhibitory effects of 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde on bacterial enzymes involved in virulence factor secretion. The results indicated that the compound effectively reduced enzyme activity by binding to active sites, demonstrating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against a range of pathogens. Results showed significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting that the structural modifications imparted by the dichloro and trifluoroethoxy groups enhance antimicrobial efficacy.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals; enzyme inhibitor |

| Chemical Research | Protein-ligand interaction studies; precursor for complex syntheses |

| Industrial Production | Used in agrochemical synthesis; specialty chemicals production |

| Biological Research | Investigating enzyme inhibition; antimicrobial studies |

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

3,5-Dichloro-4-methoxy-benzaldehyde: Similar structure but with a methoxy group instead of a trifluoroethoxy group.

3,5-Dichloro-4-ethoxy-benzaldehyde: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.

3,5-Dichloro-4-(trifluoromethyl)-benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

Uniqueness

The presence of the trifluoroethoxy group in 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions with other molecules.

Biological Activity

3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde is an organic compound with notable chemical properties due to its dichloro and trifluoroethoxy substituents. This article explores its biological activity, synthesis methods, and potential applications in various fields such as medicine and chemistry.

Chemical Structure and Properties

Chemical Formula: CHClFO

CAS Number: 2166727-47-3

IUPAC Name: 3,5-dichloro-4-(2,2,2-trifluoroethoxy)benzaldehyde

The compound is characterized by a benzaldehyde core with dichloro and trifluoroethoxy groups, which enhance its reactivity and biological interactions.

Synthesis Methods

The synthesis of 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde typically involves the following steps:

- Starting Materials: 3,5-Dichlorobenzaldehyde and 2,2,2-trifluoroethanol.

- Reaction Conditions: Conducted under anhydrous conditions to prevent hydrolysis.

- Catalysts: Lewis acids like aluminum chloride are commonly used to facilitate the reaction.

The biological activity of 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde has been investigated in various studies. The compound exhibits potential as an enzyme inhibitor and has been explored for its interactions with biological targets.

- Enzyme Inhibition: The presence of the trifluoroethoxy group enhances binding affinity to specific enzymes. Studies indicate that it can inhibit the activity of certain bacterial virulence factors by interfering with their secretion systems .

- Antimicrobial Properties: Preliminary research suggests that compounds with similar structures exhibit antimicrobial activities against various pathogens. The dichloro substituents may contribute to this effect by altering membrane permeability in bacteria .

Case Studies

- Inhibition of Type III Secretion System (T3SS): Research has shown that compounds structurally related to 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde can significantly inhibit T3SS in Gram-negative bacteria. For instance, a study demonstrated that high concentrations (50 μM) resulted in approximately 50% inhibition of the secretion of carboxypeptidase G2 (CPG2), a marker for T3SS activity .

| Compound | Concentration (μM) | % Inhibition |

|---|---|---|

| 3,5-Dichloro-4-(trifluoroethoxy) | 50 | ~50% |

| Control | - | 0% |

Applications in Research and Industry

The compound has several promising applications:

- Pharmaceutical Development: Due to its biological activity, it is being investigated for potential use in drug development targeting bacterial infections and other diseases.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules and specialty chemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.